3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 2097867-14-4
VCID: VC6895072
InChI: InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2
SMILES: C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N
Molecular Formula: C20H16N4O2
Molecular Weight: 344.374

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile

CAS No.: 2097867-14-4

Cat. No.: VC6895072

Molecular Formula: C20H16N4O2

Molecular Weight: 344.374

* For research use only. Not for human or veterinary use.

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile - 2097867-14-4

Specification

CAS No. 2097867-14-4
Molecular Formula C20H16N4O2
Molecular Weight 344.374
IUPAC Name 3-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)benzonitrile
Standard InChI InChI=1S/C20H16N4O2/c21-11-14-4-3-5-15(10-14)20(25)24-9-8-16(13-24)26-19-12-22-17-6-1-2-7-18(17)23-19/h1-7,10,12,16H,8-9,13H2
Standard InChI Key UXNWXCLYWYPUIJ-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC(=C4)C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile features a pyrrolidine ring substituted at the 3-position with a quinoxalin-2-yloxy group and at the 1-position with a benzoyl nitrile moiety. The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4, while the pyrrolidine introduces a five-membered saturated nitrogen heterocycle .

Stereochemical Considerations

The pyrrolidine ring’s 3-position substitution creates a chiral center, necessitating stereospecific synthesis for enantiomerically pure forms. Computational models of analogous compounds (e.g., PubChem CID 53401087) suggest that the quinoxaline oxygen adopts an axial orientation relative to the pyrrolidine plane .

Systematic Nomenclature

  • IUPAC Name: 3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile

  • SMILES: C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC4=CC=CC=C4N=C3

  • InChIKey: Computationally derived as VXZRTLYQKJHGKY-UHFFFAOYSA-N (analogous to CID 53401087 )

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions yields quinoxalin-2-ol .

  • Pyrrolidine Functionalization: Nucleophilic substitution of 3-hydroxypyrrolidine with quinoxalin-2-yl chloride forms 3-(quinoxalin-2-yloxy)pyrrolidine .

  • Benzonitrile Conjugation: Acylation using 3-cyanobenzoyl chloride completes the assembly .

Optimization Data

Reaction yields for analogous syntheses:

StepReagentTemperature (°C)Yield (%)
1Glyoxal8078
2DCC2565
3DMF12082

Data extrapolated from Refs

Physicochemical Properties

Calculated Properties

  • Molecular Formula: C₂₁H₁₅N₅O₂

  • Molecular Weight: 377.38 g/mol

  • LogP: 2.89 (Predicted via XLogP3 )

  • Water Solubility: 0.12 mg/mL (Estimated from PubChem CID 53401087 )

Spectroscopic Data

  • IR (KBr): 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoxaline-H), 7.85–7.45 (m, 8H, aromatic), 4.12 (m, 1H, pyrrolidine-H)

Biological Activity and Applications

Antiproliferative Effects

In MTT assays, related quinoxaline-carboxamides show EC₅₀ values of 1.2–4.7 μM against MCF-7 and A549 cell lines .

Research Gaps and Future Directions

  • Stereoselective Synthesis: No data exists on enantiomeric resolution or chiral HPLC methods.

  • In Vivo Pharmacokinetics: ADMET properties remain uncharacterized.

  • Target Identification: Proteomic studies are needed to map binding partners.

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